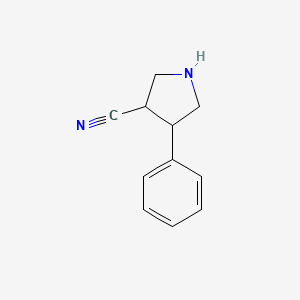

4-Phenylpyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

4-phenylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,10-11,13H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYANGXZFVUFMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Phenylpyrrolidine-3-carbonitrile properties and characteristics

An In-Depth Technical Guide to 4-Phenylpyrrolidine-3-carbonitrile: Structural Dynamics, Synthetic Workflows, and Pharmacological Applications

Executive Summary

In modern medicinal chemistry, the saturated pyrrolidine heterocycle remains one of the most privileged scaffolds for drug discovery. Among its functionalized derivatives, 4-phenylpyrrolidine-3-carbonitrile has emerged as a highly versatile building block. By combining the conformational rigidity of the pyrrolidine ring with the distinct electronic properties of a nitrile group and the lipophilicity of a phenyl ring, this compound serves as a critical intermediate in the synthesis of complex therapeutics, including STAT3/STAT6 modulators and novel antibacterial agents[1],[2].

As an Application Scientist overseeing heterocyclic library development, I have designed this whitepaper to provide researchers with a comprehensive, causality-driven guide to the physicochemical properties, stereoselective synthesis, and downstream applications of 4-phenylpyrrolidine-3-carbonitrile.

Physicochemical Profiling and Quantitative Data

Understanding the baseline properties of 4-phenylpyrrolidine-3-carbonitrile is essential for predicting its behavior in both synthetic workflows and biological assays. The compound is frequently handled as a hydrochloride salt to mitigate the oxidative instability of the free secondary amine and to enhance aqueous solubility for biological screening[3].

Table 1: Quantitative and Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4-Phenylpyrrolidine-3-carbonitrile |

| Common Salt Form | rel-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride |

| CAS Registry Number | 1366924-08-4 (Free Base)[4] / 1807937-84-3 (HCl Salt)[3] |

| Molecular Formula | C₁₁H₁₂N₂ (Base) / C₁₁H₁₃ClN₂ (HCl Salt) |

| Molecular Weight | 172.23 g/mol (Base) / 208.69 g/mol (HCl Salt) |

| Stereochemistry | Two contiguous stereocenters (C3, C4); typically isolated as the trans diastereomer. |

| Physical State | Solid (Pale yellow to white powder as HCl salt) |

| Solubility Profile | Soluble in DMSO, Methanol, and Water (as HCl salt); Free base soluble in DCM, EtOAc. |

Mechanistic Synthesis: The[3+2] Cycloaddition Workflow

The construction of the highly substituted pyrrolidine core is classically achieved via a 1,3-dipolar cycloaddition [5]. This approach is favored because it allows for the simultaneous formation of two carbon-carbon bonds and up to four contiguous stereocenters in a single, atom-economical step.

Causality in Reagent Selection

We deliberately utilize an N-benzyl protected azomethine ylide precursor (e.g., N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine) rather than a Boc-protected variant. The benzyl group provides necessary electron-donating stabilization to the transient ylide and is highly robust under the Lewis acid-catalyzed conditions required for ylide generation. Cinnamonitrile is selected as the dipolarophile; its electron-withdrawing nitrile group lowers the LUMO energy of the alkene, facilitating a rapid, HOMO-controlled cycloaddition with the electron-rich azomethine ylide[5].

Figure 1: Step-by-step synthetic workflow of 4-phenylpyrrolidine-3-carbonitrile via 1,3-dipolar cycloaddition.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in analytical checkpoints. If a checkpoint fails, the system dictates a specific corrective action rather than blind continuation.

Step 1: In Situ Ylide Generation & Cycloaddition

-

Setup: In an oven-dried flask under N₂, dissolve cinnamonitrile (1.0 equiv) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

-

Catalysis: Cool the mixture to 0 °C. Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv) dropwise. Causality: TFA promotes the elimination of methoxytrimethylsilane, generating the reactive azomethine ylide dipole.

-

Validation Checkpoint 1 (TLC/LC-MS): After 4 hours at room temperature, monitor via TLC (4:1 Hexanes:EtOAc). The disappearance of the UV-active cinnamonitrile spot (Rf ≈ 0.6) and the appearance of a Dragendorff-positive spot (Rf ≈ 0.3) confirms successful cycloaddition. Corrective Action: If cinnamonitrile remains, add an additional 0.2 equiv of the ylide precursor; do not apply heat, as thermal degradation of the ylide will outpace the cycloaddition.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 1-benzyl-4-phenylpyrrolidine-3-carbonitrile.

Step 2: Deprotection and Salt Formation

-

Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 12 hours.

-

Validation Checkpoint 2 (NMR): Filter through Celite and concentrate. Obtain a crude ¹H-NMR. The complete disappearance of the benzylic CH₂ singlet (δ ~3.6 ppm) validates successful deprotection.

-

Precipitation: Dissolve the free base in diethyl ether. Dropwise add 2M HCl in ether until precipitation ceases. Filter and dry under a vacuum to yield rel-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride as a white powder.

Pharmacological Applications & Target Modulation

The unique spatial arrangement of the phenyl and nitrile groups makes this pyrrolidine derivative an ideal pharmacophore for disrupting protein-protein interactions and binding to specialized receptor pockets.

STAT3 and STAT6 Modulation (Oncology & Immunology)

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in numerous cancers, driving tumor survival and immunosuppression. Recent patent literature highlights the use of 4-phenylpyrrolidine-3-carbonitrile as a core amine fragment in the synthesis of 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine derivatives[1].

When conjugated to these macrocyclic scaffolds, the pyrrolidine moiety projects its phenyl ring into the hydrophobic sub-pocket of the STAT3 SH2 domain, while the nitrile group acts as a hydrogen-bond acceptor. This steric and electronic complementarity competitively inhibits the recruitment of STAT3 monomers to the activated JAK kinase, thereby preventing STAT3 dimerization and subsequent nuclear translocation[1].

Figure 2: Mechanism of action for pyrrolidine-based modulators disrupting the STAT3 signaling cascade.

LasR Inhibition (Antibacterial & Anthelmintic Activity)

Beyond oncology, the compound has demonstrated utility in infectious disease research. High-throughput in silico screening targeting the Pseudomonas aeruginosa LasR quorum-sensing receptor identified 4-phenylpyrrolidine-3-carbonitrile as a ligand capable of inducing conformational shifts in the LasR ligand-binding domain. In subsequent in vivo models using Caenorhabditis elegans, the compound exhibited dual anti-pathogenic and anthelmintic activity, effectively reducing bacterial virulence while demonstrating direct toxicity to parasitic worms[2].

Conclusion

4-Phenylpyrrolidine-3-carbonitrile is far more than a simple heterocyclic building block. Its synthesis via highly controlled 1,3-dipolar cycloaddition yields a stereochemically rich scaffold that is actively shaping the development of next-generation STAT3/STAT6 inhibitors and quorum-sensing modulators. By adhering to the self-validating synthetic protocols outlined in this guide, researchers can reliably access this critical intermediate, ensuring high fidelity in downstream drug discovery campaigns.

References

- WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions.

-

Azomethine ylide. Wikipedia.[Link]

-

Identification of antibacterial and anthelmintic activity in in silico predicted small molecule inhibitors of Pseudomonas aeruginosa LasR. ResearchGate.[Link]

Sources

- 1. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rel-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride | 1807937-84-3 [sigmaaldrich.com]

- 4. 1366924-08-4・4-phenylpyrrolidine-3-carbonitrile・4-phenylpyrrolidine-3-carbonitrile【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. Azomethine ylide - Wikipedia [en.wikipedia.org]

4-Phenylpyrrolidine-3-carbonitrile: Technical Identification & Synthesis Guide

[1][2]

Executive Summary & Chemical Identity

4-Phenylpyrrolidine-3-carbonitrile (C₁₁H₁₂N₂) is a critical pyrrolidine scaffold in medicinal chemistry, serving as a pharmacophore in inhibitors for DPP-4, STAT3/6 modulators, and various GPCR ligands.[1][2] Due to the presence of two chiral centers at positions 3 and 4, this compound exists as four stereoisomers (two enantiomeric pairs: cis and trans).

In practical research and drug development contexts, the free amine is often unstable or difficult to handle as an oil. Consequently, it is predominantly synthesized, isolated, and identified as its hydrochloride salt or as the N-benzyl protected intermediate .

Core Identification Data

| Parameter | Description |

| Chemical Name | 4-Phenylpyrrolidine-3-carbonitrile |

| Molecular Formula | C₁₁H₁₂N₂ (Free Base) / C₁₁H₁₃ClN₂ (HCl Salt) |

| Molecular Weight | 172.23 g/mol (Free Base) / 208.69 g/mol (HCl Salt) |

| Key Functional Groups | Secondary Amine (Pyrrolidine), Nitrile (Cyano), Phenyl Ring |

| Physical State | Viscous oil (Free Base) / White to off-white solid (HCl Salt) |

CAS Registry Number Index

Precise identification requires distinguishing between the stereoisomers and salt forms.

| Compound Variant | Stereochemistry | CAS Number |

| HCl Salt (Standard) | rac-trans- (Mixture of 3R,4S and 3S,4R) | 1807937-84-3 |

| HCl Salt (Chiral) | (3S,4R)- (Specific trans enantiomer) | 1808587-22-5 |

| N-Benzyl Precursor | trans- (Racemic) | 115687-28-0 |

| N-Benzyl Precursor | cis- (Racemic) | 80896-45-3 |

Spectroscopic Identification & Characterization

Reliable identification relies on distinguishing the trans vs. cis relative stereochemistry. The trans isomer is thermodynamically favored in many synthetic routes and is the most common drug building block.

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 5-10 mg of the HCl salt in DMSO-d₆ or CD₃OD.[1] For the N-benzyl intermediate, use CDCl₃.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Amine Protons: Broad singlet/doublet at δ 9.0–10.0 ppm (ammonium NH₂⁺).

-

Aromatic Protons: Multiplet at δ 7.2–7.4 ppm (5H, Phenyl group).

-

Chiral Methines (H-3, H-4):

-

The H-4 (benzylic) and H-3 (alpha to cyano) protons appear as multiplets between δ 3.5–4.2 ppm.[1]

-

Stereochemical Diagnosis: The coupling constant (

) is the primary indicator.-

Trans-isomer: Typically

Hz. -

Cis-isomer: Typically

Hz (due to Karplus relationship in the 5-membered ring envelope).

-

-

-

Methylene Protons (H-2, H-5): Two sets of multiplets at δ 3.2–3.8 ppm.

-

-

¹³C NMR (100 MHz):

-

Nitrile Carbon: Distinct peak at δ ~118–121 ppm.

-

Aromatic Carbons: Four signals in the δ 126–140 ppm range.

-

Pyrrolidine Carbons: C-3 and C-4 methines (δ 35–50 ppm), C-2 and C-5 methylenes (δ 45–55 ppm).[1]

-

Infrared Spectroscopy (FT-IR)[1]

-

Nitrile Stretch (C≡N): A sharp, diagnostic band at 2230–2250 cm⁻¹ . This confirms the integrity of the cyano group (hydrolysis to amide/acid shifts this to ~1650–1700 cm⁻¹).

-

Amine Stretch (N-H):

-

Free base: Weak band ~3300 cm⁻¹.

-

HCl Salt: Broad, strong absorption 2800–3200 cm⁻¹ (ammonium).

-

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (Positive Mode).

-

Target Ion: [M+H]⁺ = 173.1 (Free base mass + 1).

-

Fragmentation: Loss of HCN (27 Da) or cleavage of the phenyl ring may be observed in high-energy collision (MS/MS).

Synthesis & Isolation Strategy

The most robust synthetic route utilizes a 1,3-Dipolar Cycloaddition of an azomethine ylide. This method allows for stereocontrol and generates the N-benzyl protected intermediate, which is subsequently deprotected.

Reaction Pathway Diagram

Figure 1: Synthetic workflow via azomethine ylide cycloaddition. This route favors the trans-isomer due to the geometry of the starting cinnamonitrile.[1]

Step-by-Step Protocol (Azomethine Ylide Route)

Phase 1: Cycloaddition (Formation of N-Benzyl Intermediate)[1]

-

Reagents: Dissolve Cinnamonitrile (1.0 eq) and N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

-

Catalysis: Cool to 0°C. Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 eq) dropwise. Note: LiF can be used as a milder alternative.

-

Reaction: Stir at ambient temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for cinnamonitrile should disappear.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Hexane/Ethyl Acetate gradient (10% → 30%).

-

Target:N-Benzyl-trans-4-phenylpyrrolidine-3-carbonitrile (CAS 115687-28-0).[1]

-

Phase 2: N-Dealkylation (Formation of Final Salt)

Method Choice: Hydrogenation is risky for nitriles (reduction to amine). The ACE-Cl method is preferred for chemical integrity.[1]

-

Acylation: Dissolve the N-benzyl intermediate in 1,2-dichloroethane (DCE). Add 1-Chloroethyl chloroformate (ACE-Cl) (1.5 eq) at 0°C.

-

Reflux 1: Heat to reflux for 3 hours. Monitor for conversion to the carbamate intermediate.

-

Methanolysis: Cool the mixture and remove solvent under vacuum. Redissolve the residue in Methanol (MeOH) .

-

Reflux 2: Reflux the methanol solution for 1 hour. This cleaves the carbamate to release the secondary amine HCl salt.

-

Isolation: Concentrate the methanol. Triturate the residue with Diethyl Ether or Acetone to precipitate the white solid.

-

Final Product: 4-Phenylpyrrolidine-3-carbonitrile Hydrochloride .

Analytical Quality Control (QC) Checklist

To ensure the material is suitable for biological testing, verify the following:

-

Stereochemical Purity: Run chiral HPLC (e.g., Chiralpak AD-H or OD-H column). Ensure enantiomeric excess (ee) >98% if using a chiral salt.

-

Salt Stoichiometry: Perform Elemental Analysis (CHN) or Argentometric titration for Chloride content to confirm the mono-hydrochloride form (approx. 17% Cl by mass).

-

Residual Solvents: Check for residual Methanol or DCE using Headspace GC, as these are toxic and common in the deprotection step.

References

-

Synthesis of Pyrrolidines via Azomethine Ylides

-

ACE-Cl Dealkylation Method

-

Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, 1984. Link

-

- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

-

Commercial Reference for HCl Salt

-

Patent Reference for 4-Phenylpyrrolidine-3-carbonitrile usage

Sources

- 1. CAS [chemicalbook.com]

- 2. 1820736-20-6,(2,2-difluorocyclohexyl)methyl methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Phenylpyrrolidine-3-carbonitrile as a Dipeptidyl Peptidase-4 Inhibitor

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 4-Phenylpyrrolidine-3-carbonitrile, a novel small molecule with significant therapeutic potential. Based on extensive structure-activity relationship (SAR) data from analogous compounds, we postulate that this molecule functions as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This document will detail the molecular interactions governing this inhibition, the downstream physiological consequences on the incretin system and glucose homeostasis, and a rigorous, multi-stage experimental framework to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological profile of this promising compound.

Introduction: The Pyrrolidine-Carbonitrile Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional character which allows for precise spatial orientation of substituents to engage with biological targets.[1][2] Its incorporation into drug candidates can enhance aqueous solubility and improve pharmacokinetic profiles.[3] The addition of a carbonitrile group to the pyrrolidine scaffold is a key feature in a class of therapeutic agents known as gliptins, which are used in the management of type 2 diabetes.[4] These agents function by inhibiting the enzyme Dipeptidyl Peptidase-4 (DPP-4).[5]

Given the structural similarities of 4-Phenylpyrrolidine-3-carbonitrile to known DPP-4 inhibitors, specifically the presence of the cyanopyrrolidine moiety, it is our primary hypothesis that this compound exerts its biological effects through the inhibition of DPP-4.[3][6] This guide will proceed under this well-founded assumption, providing the scientific rationale and the experimental pathways to confirm it.

The Hypothesized Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 (also known as the T-cell antigen CD26) is a transmembrane serine exopeptidase found on the surface of numerous cell types and also circulating in a soluble form in plasma.[7] It plays a critical role in glucose metabolism by inactivating key peptide hormones, most notably the incretins: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9]

2.1. The Incretin Effect and its Attenuation in Type 2 Diabetes

The "incretin effect" describes the physiological phenomenon where an oral glucose load elicits a significantly greater insulin response compared to an intravenous infusion of glucose resulting in the same blood glucose concentration.[10][11] This is due to the secretion of GLP-1 and GIP from enteroendocrine L- and K-cells in the gut, respectively, in response to food intake.[12] These hormones then act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[2] In patients with type 2 diabetes, the incretin effect is significantly diminished, contributing to hyperglycemia.

2.2. The Role of DPP-4 in Incretin Degradation

DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, which both have a proline or alanine residue at the penultimate N-terminal position.[6][13] This enzymatic action is highly efficient, resulting in a very short half-life for active incretin hormones in circulation.[14] By inhibiting DPP-4, the half-life of endogenous GLP-1 and GIP is extended, leading to elevated active hormone levels.[15][16] This, in turn, enhances glucose-dependent insulin secretion, suppresses excessive glucagon release from pancreatic α-cells, and ultimately leads to improved glycemic control with a low intrinsic risk of hypoglycemia.[10][13]

Hypothesized Signaling Pathway

The proposed mechanism of action for 4-Phenylpyrrolidine-3-carbonitrile is initiated by its binding to and inhibition of DPP-4. This leads to a cascade of downstream effects that collectively improve glucose homeostasis.

Caption: Hypothesized signaling cascade following DPP-4 inhibition.

Experimental Validation Framework

To rigorously test the hypothesis that 4-Phenylpyrrolidine-3-carbonitrile is a DPP-4 inhibitor, a multi-tiered experimental approach is required. This framework progresses from initial biochemical validation to cell-based assays and finally to in vivo models of efficacy.

Experimental Workflow Overview

Caption: A tiered approach for validating the mechanism of action.

PART 1: TIER 1 - BIOCHEMICAL ASSAYS

The initial step is to confirm direct interaction with the purified enzyme and characterize the nature of this interaction.

Protocol 1: DPP-4 Enzymatic Activity Assay (IC50 Determination)

Principle: This assay measures the ability of 4-Phenylpyrrolidine-3-carbonitrile to inhibit the enzymatic activity of purified recombinant human DPP-4. A fluorogenic substrate, H-Gly-Pro-AMC, is cleaved by DPP-4 to release the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be quantified.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 4-Phenylpyrrolidine-3-carbonitrile in 100% DMSO.

-

Prepare serial dilutions of the compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final DMSO concentration in the assay should be kept below 1%.

-

Reconstitute recombinant human DPP-4 enzyme and the substrate H-Gly-Pro-AMC in assay buffer to working concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the compound dilutions to the test wells. Add 10 µL of buffer with DMSO for the positive control (no inhibition) and a known DPP-4 inhibitor (e.g., Sitagliptin) for the reference control.

-

Add 20 µL of the DPP-4 enzyme solution to all wells except the blank (add buffer instead).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the H-Gly-Pro-AMC substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read).

-

Determine the percent inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Description |

| Enzyme | Recombinant Human DPP-4 |

| Substrate | H-Gly-Pro-AMC |

| Detection | Fluorometric (Ex/Em = 360/460 nm) |

| Endpoint | IC50 (concentration for 50% inhibition) |

PART 2: TIER 2 - CELL-BASED ASSAYS

These assays validate target engagement and functional consequences in a more physiologically relevant environment.

Protocol 2: In Situ DPP-4 Activity Assay in Caco-2 Cells

Principle: Caco-2 cells, a human intestinal epithelial cell line, endogenously express DPP-4 on their surface. This assay measures the inhibition of membrane-bound DPP-4 activity in intact, living cells.[17][18]

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells in a 96-well plate until they reach confluency and differentiate (typically 14-21 days post-seeding).

-

-

Assay Procedure:

-

Wash the cell monolayers gently with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Add 100 µL of HBSS containing various concentrations of 4-Phenylpyrrolidine-3-carbonitrile to the wells. Include appropriate vehicle controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

-

Add the fluorogenic substrate H-Gly-Pro-AMC to each well.

-

Immediately begin kinetic fluorescence measurements as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage and determine the cellular IC50 value as described previously. A potent cellular IC50 value confirms that the compound can access and inhibit its target in a cellular context.

-

PART 3: TIER 3 - IN VIVO EFFICACY MODELS

The final validation step involves demonstrating a therapeutic effect in a relevant animal model of disease.

Protocol 3: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Principle: An OGTT is the gold-standard preclinical test for assessing the efficacy of anti-diabetic agents.[19] This protocol evaluates the ability of 4-Phenylpyrrolidine-3-carbonitrile to improve glucose tolerance in diabetic mice (e.g., db/db mice or high-fat diet-induced obese mice).

Methodology:

-

Animal Acclimation and Dosing:

-

Acclimate diabetic mice to handling for one week.

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Administer 4-Phenylpyrrolidine-3-carbonitrile or vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.

-

-

Glucose Challenge and Blood Sampling:

-

At time t=0, collect a baseline blood sample from the tail vein.

-

Administer a bolus of glucose (typically 2 g/kg) via oral gavage.

-

Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Data Analysis:

-

Measure blood glucose levels at each time point using a glucometer.

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

-

A statistically significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates in vivo efficacy.

-

| Animal Model | Diabetic mice (e.g., db/db) |

| Treatment | Oral gavage of compound or vehicle |

| Challenge | Oral glucose (2 g/kg) |

| Primary Endpoint | Reduction in blood glucose AUC |

| Secondary Endpoints | Plasma insulin, active GLP-1 levels |

Conclusion and Future Directions

This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action of 4-Phenylpyrrolidine-3-carbonitrile. The foundational hypothesis, based on strong precedent from structurally related molecules, posits that the compound is an inhibitor of DPP-4.[19][20][21] The successful execution of the described experimental framework—from biochemical IC50 determination to cellular target engagement and in vivo efficacy in diabetic models—would provide compelling evidence to support this mechanism.

Further studies should focus on comprehensive pharmacokinetic profiling, off-target liability screening, and long-term efficacy and safety studies. The data generated through this structured investigation will be critical for advancing 4-Phenylpyrrolidine-3-carbonitrile through the drug development pipeline as a potential new therapeutic agent for type 2 diabetes.

References

-

Drucker, D. J., & Nauck, M. A. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992–1024. [Link]

-

Bolt Pharmacy. (2026, February 23). Dipeptidyl Peptidase-4 Inhibitors and Incretin: Mechanism and Clinical Use. [Link]

-

Dr. Oracle. (2025, July 18). What is the role of DPP-4 (Dipeptidyl Peptidase-4) in glucose levels? [Link]

-

Anilkumar, G., & Sridhar, B. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Holst, J. J., & Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 102. [Link]

-

Anilkumar, G., & Sridhar, B. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]

-

Pratley, R. (2012, August 15). Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management. Clinical Care Options. [Link]

-

Ahren, B. (2007). Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. Diabetes Care, 30(6), 1354-1360. [Link]

-

Vella, A. (2014). impact of dipeptidyl peptidase 4 inhibition on incretin effect, glucose tolerance, and gastrointestinal-mediated glucose disposal in healthy subjects. European Journal of Endocrinology, 171(5), 561-570. [Link]

-

Wang, J., Feng, Y., Ji, X., Deng, G., Leng, Y., & Liu, H. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. ChEMBL. [Link]

-

Aroor, A. R., & Sowers, J. R. (2018). Role of DPP4 and DPP4i in Glucose Homeostasis and Cardiorenal Syndrome. Cardiorenal Medicine, 8(1), 1–12. [Link]

-

Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. [Link]

-

Mari, A. (2009). Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 2, 83-90. [Link]

-

Wang, J., Feng, Y., Ji, X., Deng, G., Leng, Y., & Liu, H. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

-

Feng, Y., Wang, J., Ji, X., Deng, G., Leng, Y., & Liu, H. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

-

Al-Masoudi, N. A. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. [Link]

-

Nauck, M. A. (2018). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 9, 338. [Link]

-

Ahren, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 379. [Link]

-

Scheen, A. J. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI. [Link]

-

Lamers, D., & Stanya, K. J. (2022). Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. MDPI. [Link]

-

Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

-

Al-Masoudi, N. A. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]

-

ResearchGate. (n.d.). De Novo Design of High Potent DPP-IV Inhibitors Based on the Scaffold of Cyanopyrrolidine. [Link]

-

Holst, J. J., & Deacon, C. F. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes, 73(2), 195-205. [Link]

-

Trzaskalski, T., & Chhabra, K. H. (2015). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Current Atherosclerosis Reports, 17(8), 51. [Link]

-

Glucagon.com. (2020, July 16). DPP-4 Loss of function models. [Link]

-

Zou, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC. [Link]

-

Bar-Yoseph, H., & El-Osta, A. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. [Link]

-

Holst, J. J., & Deacon, C. F. (2022). In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats. PMC. [Link]

-

ResearchGate. (2025, August 6). Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. [Link]

-

ResearchGate. (2025, August 6). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. [Link]

-

Al-Salami, H., et al. (2019). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. PMC. [Link]

-

ResearchGate. (2025, August 6). The pharmacokinetic considerations and adverse effects of DDP-4 inhibitors. [Link]

-

Singh, S. K., et al. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]

-

Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit (E-BC-F053). [Link]

-

Chen, Y., et al. (2024). Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat's Milk Based on Peptidomics and In Silico Analysis. MDPI. [Link]

-

Aiello, C., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition, 10, 1189330. [Link]

-

Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. PubMed. [Link]

Sources

- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 7. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]

- 10. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 17. Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat’s Milk Based on Peptidomics and In Silico Analysis [mdpi.com]

- 18. Frontiers | Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays [frontiersin.org]

- 19. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Document: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidas... - ChEMBL [ebi.ac.uk]

- 21. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Phenylpyrrolidine-3-carbonitrile Scaffold: Synthetic Evolution and Pharmacological Utility

Part 1: Executive Summary & Historical Context

4-Phenylpyrrolidine-3-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry. Unlike the flat, aromatic-heavy structures that dominated early 20th-century drug discovery, this scaffold offers a high fraction of sp³-hybridized carbons (

Discovery Timeline

-

Mid-20th Century (The Stimulant Era): The history of phenylpyrrolidines began with the exploration of rigid analogs of amphetamines. Simple 3-phenylpyrrolidines were investigated for central nervous system (CNS) stimulant activity, functioning primarily as dopamine and norepinephrine reuptake inhibitors.

-

1990s-2000s (Functionalization): As high-throughput screening evolved, researchers required more functionalized cores. The introduction of the 3-carbonitrile group was pivotal. It served two roles:

-

Electronic Modulator: The electron-withdrawing nitrile group reduced the basicity of the pyrrolidine nitrogen, altering bioavailability and blood-brain barrier penetration.

-

Synthetic Handle: The nitrile provided a versatile precursor for amides, acids, and tetrazoles, essential for structure-activity relationship (SAR) exploration.

-

-

2010s-Present (Targeted Therapy): The scaffold found a niche in "scaffold hopping."[1] Notably, it replaced planar pyridine cores in Lysine-Specific Demethylase 1 (LSD1) inhibitors and served as a core for Melanocortin-4 Receptor (MC4R) agonists used in treating obesity.

Part 2: Technical Synthesis & Methodology[2]

The [3+2] Cycloaddition Protocol (The "Gold Standard")

The most robust method for constructing the 4-phenylpyrrolidine-3-carbonitrile core is the 1,3-dipolar cycloaddition of azomethine ylides with cinnamonitrile derivatives. This reaction is favored for its ability to generate multiple stereocenters in a single step.

Experimental Workflow:

-

Precursor Formation: An aldehyde (e.g., benzaldehyde) condenses with an amino acid derivative (e.g., sarcosine or N-benzylglycine) to generate the azomethine ylide in situ.

-

Dipolarophile Interaction: The ylide reacts with cinnamonitrile (or substituted analogs).

-

Cyclization: The concerted [3+2] cycloaddition yields the pyrrolidine ring.

Step-by-Step Protocol (Validated Scale: 10 mmol):

-

Reagents: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor), Cinnamonitrile, Trifluoroacetic acid (TFA) (Catalyst), Dichloromethane (DCM).

-

Step 1: Dissolve Cinnamonitrile (1.0 eq) and the benzylamine precursor (1.2 eq) in anhydrous DCM under Argon atmosphere.

-

Step 2: Cool to 0°C. Add TFA (0.1 eq) dropwise. The acid catalyzes the desilylation, generating the reactive ylide.

-

Step 3: Allow to warm to room temperature and stir for 12-16 hours. Monitor via TLC (Hexane/EtOAc 7:3).

-

Step 4: Quench with saturated NaHCO₃. Extract with DCM (3x).

-

Step 5: Purification via flash column chromatography.

-

Yield: Typically 75-85% as a mixture of cis/trans diastereomers.

Critical Note on Stereocontrol: The reaction generally favors the trans-isomer (phenyl and cyano groups on opposite sides) due to steric repulsion in the transition state. However, using chiral ligands with Ag(I) or Cu(I) catalysts can enforce enantioselectivity.

Visualization of Synthetic Pathway

Figure 1: The [3+2] cycloaddition pathway, utilizing azomethine ylide intermediates to construct the pyrrolidine core.

Part 3: Pharmacological Profile & SAR

Structure-Activity Relationship (SAR)

The 4-phenylpyrrolidine-3-carbonitrile scaffold is not merely a passive linker; it actively engages binding pockets.

| Structural Element | Pharmacological Function | Design Consideration |

| Pyrrolidine Nitrogen | Basic center (pKa ~9-10). Forms salt bridges with Asp/Glu residues in target proteins. | Can be alkylated or acylated to modulate lipophilicity (LogP) and hERG channel avoidance. |

| 3-Cyano Group | Hydrogen bond acceptor; linear geometry. | Bioisostere for carbonyls but metabolically more stable. Often critical for potency in protease inhibitors. |

| 4-Phenyl Ring | Hydrophobic/π-stacking interactions. | Substitution (e.g., 4-F, 4-Cl) tunes metabolic stability (blocking CYP oxidation) and potency. |

| Stereochemistry | Defines 3D vector of substituents. | Trans-isomers often show higher selectivity for GPCRs (e.g., MC4R), while cis may be preferred for compact enzyme pockets. |

Case Study: LSD1 Inhibitors (Scaffold Hopping)

A landmark application of this scaffold was in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors. Researchers at the University of Manchester utilized "scaffold hopping" to replace a planar pyridine core with the 3-cyano-4-phenylpyrrolidine scaffold.

-

The Problem: The original pyridine-based inhibitors had poor solubility and hERG liability (cardiotoxicity risk).

-

The Solution: The pyrrolidine scaffold introduced sp³ character (3D shape), disrupting the flat aromatic stacking that caused aggregation and hERG binding.

-

Outcome: The resulting compound (Isomer 21g) showed a

of 22 nM against LSD1 and significantly reduced hERG inhibition compared to the parent aromatic compound.[2]

Visualization of SAR Logic

Figure 2: Pharmacophore mapping of the scaffold, highlighting the specific role of each structural component.

Part 4: References

-

Mould, D. P., et al. (2017).[1] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1". Bioorganic & Medicinal Chemistry Letters, 27(20), 4652-4660.

-

Jiang, W., et al. (2007).[3] "Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor". Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552.[3]

-

Li Petri, G., et al. (2021).[4] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Topics in Current Chemistry, 379, 35.

-

ChemScene. (n.d.). "(3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile Product Data".

-

Ong, M., et al. (2023). "Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement". Organic Syntheses, 100, 347-360.

Sources

- 1. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 4-Phenylpyrrolidine-3-carbonitrile Structural Analogs and Derivatives

Executive Summary

The 4-phenylpyrrolidine-3-carbonitrile scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to rigidly display pharmacophoric elements in three-dimensional space.[1] Unlike flat heteroaromatic systems, this

This guide analyzes the structural utility, synthetic accessibility, and pharmacological diversity of 4-phenylpyrrolidine-3-carbonitrile derivatives.[1] It serves as a blueprint for researchers leveraging this scaffold to optimize potency, selectivity, and metabolic stability in drug discovery campaigns.

Structural Biology & Structure-Activity Relationships (SAR)

The core efficacy of this scaffold stems from the interplay between the electron-withdrawing nitrile group and the lipophilic phenyl ring positioned on the pyrrolidine backbone.

Stereochemical Control

The biological activity of 4-phenylpyrrolidine-3-carbonitrile derivatives is often governed by the relative stereochemistry of the C3 and C4 positions.[1]

-

Trans-configuration: Often favored in monoamine transporter inhibitors to mimic the extended conformation of biogenic amines.

-

Cis-configuration: Frequently required in enzyme inhibitors (e.g., Cathepsin K or LSD1) where the nitrile group acts as a "warhead" or hydrogen bond acceptor in close proximity to the hydrophobic pocket occupied by the phenyl ring.

Functional Group Analysis (SAR Table)

| Position | Moiety | Pharmacological Role | Optimization Strategy |

| N-1 | Nitrogen | Solubilizing handle & pKa modulator.[1] | Alkylation with benzyl/heteroaryl groups improves potency (e.g., LSD1 inhibitors). |

| C-3 | Nitrile (-CN) | H-bond acceptor; reversible covalent trap.[1] | Can be hydrolyzed to amide/acid or reduced to amine. Bioisosteres: Acetyl, CF3. |

| C-4 | Phenyl Ring | Hydrophobic/ | Substitution (F, Cl, OMe) at para position modulates metabolic stability and potency. |

| C-2/C-5 | Methylene | Steric occlusion/conformational lock.[1] | Gem-dimethyl substitution restricts conformational flexibility (Thorpe-Ingold effect).[1] |

Synthetic Methodologies

Two primary pathways dominate the synthesis of this scaffold: [3+2] Cycloaddition (for high stereocontrol) and Michael Addition/Cyclization (for scale-up).

Pathway A: [3+2] Azomethine Ylide Cycloaddition

This method is preferred for generating complex stereocenters in a single step.

-

Mechanism: Reaction of an aldehyde and an amino acid (e.g., sarcosine) generates an azomethine ylide in situ, which undergoes a 1,3-dipolar cycloaddition with a cinnamonitrile derivative.[1]

-

Selectivity: Endo/Exo selectivity can be tuned via Lewis acid catalysis or thermal conditions.

Pathway B: Michael Addition-Cyclization

Ideal for synthesizing 4-phenylpyrrolidine-3-carbonitrile from acyclic precursors.[1]

-

Michael Addition: An N-protected glycine ester enolate attacks cinnamonitrile.[1]

-

Cyclization: Intramolecular nucleophilic attack closes the ring.

-

Decarboxylation: Removal of the ester group (if required) yields the 3-cyano-4-phenyl core.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic for accessing the scaffold.

Figure 1: Retrosynthetic analysis showing the convergent [3+2] cycloaddition route and the linear Michael addition pathway.[1]

Experimental Protocol: Synthesis of trans-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile

This protocol describes a robust, self-validating method for synthesizing the core scaffold using a [3+2] cycloaddition strategy.[1]

Reagents & Equipment

-

Reagents: N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (Azomethine ylide precursor), Cinnamonitrile, Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

-

Equipment: Inert atmosphere glovebox or Schlenk line, Rotary evaporator, Flash chromatography system.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Cinnamonitrile (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL).

-

Catalysis: Add TFA (0.1 equiv) as a catalyst to activate the ylide formation. Note: Ensure the solution remains anhydrous to prevent hydrolysis.

-

Addition: Dropwise add N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 equiv) over 15 minutes at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the cinnamonitrile spot indicates completion.

-

Quench: Quench with saturated NaHCO

solution (10 mL). Extract with DCM (3 x 15 mL). -

Purification: Dry organic layer over MgSO

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). -

Validation:

-

Yield: Expect 75-85%.

-

Stereochemistry Check: Use

H-NMR NOESY experiments. Trans isomers typically show minimal NOE between H-3 and H-4 protons compared to cis.[1]

-

Pharmacological Applications & Case Studies

LSD1 Inhibition (Epigenetics)

Recent studies (e.g., Mould et al.) have utilized 4-(pyrrolidin-3-yl)benzonitrile derivatives as scaffold hops for GSK-690.[1]

-

Mechanism: The pyrrolidine nitrogen interacts with Asp555 in the LSD1 active site, while the nitrile group extends towards the FAD cofactor, potentially engaging in polar interactions.

-

Result: These analogs demonstrated improved selectivity against hERG channels compared to earlier piperidine-based inhibitors.[1]

STAT3/STAT6 Modulation

Patents (e.g., Vertex AI Search result 1.1) highlight the use of this scaffold in fused bicyclic systems (e.g., pyrrolo[1,2-a][1,5]diazocine) to modulate STAT signaling pathways in cancer and inflammation.[1] The 3-cyano-4-phenyl motif serves as a rigid core that orients the bicyclic wings into the SH2 domain binding pockets.[1]

Mechanism of Action Diagram

Figure 2: Pharmacophore mapping of the 4-phenylpyrrolidine-3-carbonitrile scaffold against generic protein targets.[1][2][3][4][5][6][7]

References

-

Mould, D. P., et al. (2017).[8] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters, 27(20), 4714-4719.[1] Link

-

Vertex Pharmaceuticals. (2023). "6-oxodecahydropyrrolo[1,2-a][1,5]diazocine derivatives as STAT3 and STAT6 modulators." World Intellectual Property Organization, WO2023164680A1. Link

-

Fofana, M., et al. (2023).[9] "Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination." Science Journal of Chemistry, 11(3), 70-75.[1] Link[1]

-

Li Petri, G., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[10][11] Topics in Current Chemistry, 379, 34. Link

-

Zhang, N., et al. (2000). "Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828.[1][3] Link

Sources

- 1. N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. WO2025218706A1 - Stat6éæ©æ§é解åååç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 3. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]

- 6. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]

- 7. iris.unipa.it [iris.unipa.it]

- 8. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Unlocking the Pharmacological Potential of 4-Phenylpyrrolidine-3-carbonitrile: A Structural and Mechanistic Blueprint

As a Senior Application Scientist, I approach molecular scaffolds not merely as static chemical structures, but as dynamic tools designed to manipulate specific biological pathways. The 4-phenylpyrrolidine-3-carbonitrile scaffold represents a masterclass in rational drug design. Its rigid, stereochemically defined five-membered ring provides an ideal spatial framework, allowing researchers to precisely position pharmacophores to interact with complex biological targets[1].

This technical whitepaper deconstructs the causality behind the biological activity of this privileged scaffold, detailing its target landscape, quantitative efficacy, and the self-validating protocols required to harness its potential in drug discovery.

Structural Pharmacology & Target Landscape

The biological versatility of 4-phenylpyrrolidine-3-carbonitrile stems from two critical structural features: the electrophilic cyano group (carbonitrile) and the hydrophobic phenyl ring. Together, they enable the molecule to act across diverse therapeutic areas[2].

A. Metabolic Modulation via Serine Proteases (DPP-IV)

The cyanopyrrolidine moiety is a cornerstone in the treatment of type 2 diabetes mellitus, primarily functioning as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-IV)[1].

-

The Causality: The cyano group acts as a reversible, covalent "warhead." It undergoes nucleophilic attack by the catalytic Ser630 hydroxyl group in the DPP-IV active site, forming a stable imidate adduct. Simultaneously, the pyrrolidine ring and the 4-phenyl substitution anchor the molecule within the hydrophobic S1 and S2 sub-pockets, preventing the degradation of the incretin hormone GLP-1[1].

B. Oncology and Immunology (STAT3/STAT6 Modulation)

Recent advancements in oncology have identified 4-phenylpyrrolidine-3-carbonitrile derivatives as critical modulators of Signal Transducer and Activator of Transcription (STAT) proteins[3].

-

The Causality: STAT3 and STAT6 pathways are heavily implicated in tumor immune evasion and chronic inflammation. The rigid pyrrolidine core allows for the precise spatial orientation required to disrupt the protein-protein interactions (PPIs) at the SH2 domains of STAT proteins, thereby decreasing their baseline pathological activity[3]. Furthermore, related pyrrolidone derivatives have demonstrated significant in vitro anticancer activity, reducing cell viability in A549 non-small cell lung cancer models[4].

C. Antimicrobial Quorum Sensing (LasR Inhibition)

In the context of antimicrobial resistance, this scaffold has shown profound efficacy against Pseudomonas aeruginosa[5].

-

The Causality: The molecule acts as a small-molecule inhibitor of the LasR receptor, the "master regulator" of bacterial quorum sensing. By competitively binding to LasR, the compound prevents the transcription of virulence genes, effectively neutralizing bacterial pathogenesis and biofilm formation without exerting direct bactericidal pressure (which often leads to rapid resistance)[5].

Visualizing Mechanistic Causality

To understand the downstream biological impact of this scaffold, we must visualize the target engagement. The diagram below illustrates the self-contained logical system of DPP-IV inhibition, demonstrating how the cyanopyrrolidine pharmacophore directly triggers a cascade that restores glucose homeostasis.

Mechanistic pathway of DPP-IV inhibition by cyanopyrrolidines enhancing GLP-1 and insulin.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative biological activity of 4-phenylpyrrolidine-3-carbonitrile and its close structural analogs across various therapeutic targets.

| Scaffold / Derivative | Primary Target | Biological Indication | Efficacy / Activity | Source |

| Cyanopyrrolidine core | DPP-IV Enzyme | Type 2 Diabetes | Extends GLP-1 half-life | [1] |

| Pyrrolidine sulfonamides | DPP-IV Enzyme | Type 2 Diabetes | IC50: 11.32 ± 1.59 μM | [2] |

| 4-Phenylpyrrolidine-3-carbonitrile | STAT3 / STAT6 | Cancer & Inflammation | Modulates baseline activity | [3] |

| 4-Phenylpyrrolidine-3-carbonitrile | LasR (P. aeruginosa) | Bacterial Infection | 23-96% virulence inhibition | [5] |

| Pyrrolidone derivatives | A549 Cell Line | Non-small cell lung cancer | Reduced cell viability at 100 µM | [4] |

Self-Validating Experimental Methodologies

In drug development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the data generated is an artifact-free reflection of true biological causality.

Workflow 1: Stereoselective Synthesis & Orthogonal Structural Validation

-

Objective: Synthesize (3R,4S)-4-phenylpyrrolidine-3-carbonitrile with >99% enantiomeric excess (ee).

-

The Causality: The biological activity of pyrrolidines is highly stereodependent. A cis configuration causes severe steric clash within the target receptor's binding pocket, completely abrogating affinity. The trans orientation is non-negotiable[1].

Step-by-Step Protocol:

-

Asymmetric [1,3]-Dipolar Cycloaddition: React cinnamonitrile with an azomethine ylide precursor in the presence of a chiral silver(I)-phosphine catalyst at -20°C. Rationale: The low temperature and chiral ligand kinetically favor the endo transition state, dictating the trans relationship between the phenyl and cyano groups.

-

Reductive Cleavage & Cyclization: Isolate the intermediate and subject it to reductive cyclization to form the pyrrolidine ring.

-

The Self-Validating Loop (Orthogonal Validation):

-

Primary Check (Mass): Perform LC-MS to confirm the exact mass[M+H]+.

-

Secondary Check (Geometry): Conduct 2D-NOESY NMR. If the compound is successfully trans, there will be an absence of Nuclear Overhauser Effect (NOE) cross-peaks between the C3 and C4 protons.

-

Tertiary Check (Chirality): Run Chiral Supercritical Fluid Chromatography (SFC) against a racemic standard. If the ee is < 99%, the batch must be rejected to prevent false negatives in downstream biological assays.

-

Workflow 2: Target Engagement & Phenotypic Validation (DPP-IV)

-

Objective: Quantify the inhibitory potency (IC50) and validate the on-target mechanism of action.

-

The Causality: We must prove that the reduction in enzyme activity is due to competitive active-site binding (the imidate adduct), rather than assay interference such as compound aggregation or fluorescence quenching.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare recombinant human DPP-IV and the fluorogenic substrate Gly-Pro-AMC in HEPES buffer (pH 7.4).

-

Kinetic Incubation: Pre-incubate the enzyme with the test compound (serial dilutions from 10 µM to 1 nM) for 30 minutes at 37°C. Rationale: This incubation period is critical to allow the covalent, reversible bond between the cyano group and Ser630 to form.

-

Fluorometric Readout: Add the substrate to initiate the reaction. Measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm).

-

The Self-Validating Loop (Data Integrity):

-

Statistical Robustness: Calculate the Z'-factor using DMSO (vehicle negative control) and Vildagliptin/Sitagliptin (positive controls). The assay is only deemed valid if Z' > 0.6.

-

Mechanism Check: Perform a jump-dilution assay. Because the cyano group forms a reversible covalent bond, enzymatic activity should slowly recover upon a 100-fold dilution. Irreversible recovery indicates off-target toxicity or aggregation.

-

Selectivity Screen: Counter-screen the compound against the closely related DPP-8 and DPP-9 enzymes. A selectivity index (SI) > 100 is required to rule out off-target immunosuppressive side effects.

-

References

- Google Patents.WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions.

-

ResearchGate. Identification of antibacterial and anthelmintic activity in in silico predicted small molecule inhibitors of Pseudomonas aeruginosa LasR. URL: [Link]

-

MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. URL: [Link]

-

PMC (NIH). Recent insights about pyrrolidine core skeletons in pharmacology. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]

- 4. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 5. researchgate.net [researchgate.net]

Commercial Suppliers of 4-Phenylpyrrolidine-3-carbonitrile: A Technical Sourcing Guide

This technical guide provides a comprehensive analysis of the commercial supply landscape, quality validation, and handling of 4-Phenylpyrrolidine-3-carbonitrile , a privileged scaffold in medicinal chemistry.[1]

Executive Summary

4-Phenylpyrrolidine-3-carbonitrile is a high-value heterocyclic building block utilized in the synthesis of GPCR ligands (e.g., MC4R agonists), kinase inhibitors, and monoamine reuptake inhibitors.[1] Its structural rigidity and defined stereochemistry (cis/trans) allow for precise probing of biological binding pockets.[1]

However, commercial sourcing is complicated by the existence of multiple stereoisomers and salt forms. This guide empowers researchers to navigate the supply chain, validate compound identity, and maintain structural integrity during experimentation.

Chemical Identity & Stereochemical Complexity[1]

Before sourcing, it is critical to define the exact stereochemical requirement. The molecule possesses two chiral centers at positions 3 and 4, leading to four possible stereoisomers.

| Property | Detail |

| IUPAC Name | 4-Phenylpyrrolidine-3-carbonitrile |

| Common Name | 3-Cyano-4-phenylpyrrolidine |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol (Free Base) |

| Key Isomers | trans- (racemic), cis- (racemic), (3R,4S)-, (3S,4R)- |

Critical CAS Registry Numbers

Researchers must use the correct CAS number to avoid purchasing the wrong isomer or salt form.

-

1366924-08-4 : 4-Phenylpyrrolidine-3-carbonitrile (Unspecified stereochemistry/Free Base)[1]

-

1955499-16-7 : 4-Phenylpyrrolidine-3-carbonitrile Hydrochloride (Salt form)[1]

-

1807937-84-3 : rel-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile Hydrochloride (trans-racemic salt)[1][2]

-

10603-53-9 : Warning: This is often mislabeled; it refers to unsubstituted pyrrolidine-3-carbonitrile in some databases.[1] Verify structure.

Figure 1: Stereochemical and form relationships for the 4-phenylpyrrolidine-3-carbonitrile scaffold.

Commercial Supply Landscape

The market is divided into Catalog Suppliers (immediate stock, usually racemic trans) and Boutique Synthesis Houses (enantiopure, custom orders).[1]

Tier 1: Primary Catalog Suppliers (High Reliability)

These suppliers typically hold stock of the trans-racemic hydrochloride salt.[1]

| Supplier | Region | Product Code / CAS | Form | Lead Time |

| Enamine | Ukraine/EU | EN300-XXXXX | Free Base / HCl | 1-2 Weeks |

| abcr GmbH | Germany | AB638843 | trans-HCl | 1-2 Weeks |

| Fluorochem | UK | 1807937-84-3 | trans-HCl | 1-3 Days (EU) |

| Fujifilm Wako | Japan | 1366924-08-4 | Free Base | 2-3 Weeks |

Tier 2: Aggregators & Bulk Sourcing

Useful for kilogram-scale needs but requires rigorous internal QC due to batch variability.[1]

-

ChemicalBook / BuyersGuideChem: Connects to manufacturers like H&Z Industry and Leap Chem .[1]

-

Risk: Higher probability of receiving "predominantly trans" mixtures rather than pure diastereomers.[1]

Tier 3: Custom Synthesis (Enantiopure)

For specific enantiomers (e.g., (3S,4R)-only), catalog supply is rare.[1]

-

WuXi AppTec / Pharmaron: Contract synthesis required.[1]

-

Route: Asymmetric [3+2] cycloaddition of azomethine ylides followed by deprotection.[1]

Technical Validation Protocol (Incoming QC)

Directive: Never assume the stereochemical purity of a commercial batch. The cis and trans isomers have distinct biological activities but similar physical properties.

Protocol: Stereochemical Assignment via ¹H NMR

This protocol validates the relative stereochemistry (cis vs. trans) based on the coupling constant (

Reagents:

-

Deuterated Solvent: DMSO-

(preferred for salt solubility) or CDCl₃ (for free base).[1] -

Base (if salt): K₂CO₃ (solid) for in situ neutralization if needed.[1]

Step-by-Step Methodology:

-

Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-

. -

Acquisition: Acquire a standard ¹H NMR spectrum (minimum 400 MHz).

-

Analysis of H3-H4 Coupling:

-

Locate the multiplets for the H3 (CH-CN) and H4 (CH-Ph) protons.[1]

-

Trans-Isomer: The vicinal coupling constant

is typically small (4–6 Hz) due to the dihedral angle (~120° in the puckered ring).[1] -

Cis-Isomer: The vicinal coupling constant

is typically larger (8–10 Hz) due to the near 0° dihedral angle overlap.[1]

-

-

NOE Validation (Optional but Recommended):

-

Irradiate the H3 signal.[1]

-

Cis: Strong NOE enhancement at H4.

-

Trans: Weak or no NOE enhancement at H4.

-

Protocol: Enantiomeric Excess (ee) Determination

If you purchased a specific enantiomer (e.g., (3R,4S)), you must validate it against the racemate.[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: Hexane:Isopropanol (90:[1]10) + 0.1% Diethylamine.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Phenyl chromophore).[1]

-

Acceptance Criteria: ee > 95% for biological assays.

Handling & Storage Guidelines

The physical form of the scaffold dictates its stability.

-

Hydrochloride Salt (Recommended):

-

Free Base (Secondary Amine):

Figure 2: Quality Control Decision Matrix for incoming batches of 4-phenylpyrrolidine-3-carbonitrile.

References

-

Synthesis and Stereochemistry : Jiang, W., et al. (2007).[1] "Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor." Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552.[1][3] Link

-

Supplier Data : Enamine Ltd.[1][4] Catalog Entry for CAS 1366924-08-4.[1][4] Link

-

Chemical Properties : PubChem Compound Summary for CID 22181493 (Pyrrolidine-3-carbonitrile derivatives). Link

-

Regulatory Context : UNODC. (2022).[1][5] "Precursor Control on Fentanyl Analogues and Piperidine Derivatives." (Contextual reference for piperidine/pyrrolidine supply chain scrutiny). Link

-

Synthetic Methodology : Zhang, X., et al. (2005).[1] "Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines." Journal of Organic Chemistry, 70(24), 9667–9674.[1] Link[1]

Sources

- 1. journals.uran.ua [journals.uran.ua]

- 2. rel-(3S,4R)-4-Phenylpyrrolidine-3-carbonitrile hydrochlori… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 1366924-08-4・4-phenylpyrrolidine-3-carbonitrile・4-phenylpyrrolidine-3-carbonitrile【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

Methodological & Application

Advanced Application Note: 4-Phenylpyrrolidine-3-carbonitrile in Medicinal Chemistry

Executive Summary

4-Phenylpyrrolidine-3-carbonitrile (4-PPC) represents a high-value scaffold in modern drug discovery, serving as a rigidified, chiral pharmacophore for G-Protein Coupled Receptors (GPCRs) and monoamine transporter targets. Unlike flexible phenethylamine chains, the pyrrolidine ring constrains the phenyl and polar moieties into specific vectors, enhancing selectivity and potency.

This guide details the application of 4-PPC as a precursor for Melanocortin-4 Receptor (MC4R) agonists and Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) . It provides validated protocols for its stereoselective synthesis and functionalization, addressing the critical need for defined stereochemistry (3S,4R vs. 3R,4S) in lead optimization.

Chemical Biology & Pharmacophore Logic

The "Rigidification" Strategy

In medicinal chemistry, 4-PPC is primarily used to restrict the conformational freedom of bioactive ethylamines.

-

Bioactive Motif: The structure mimics the

-phenyl-GABA or phenethylamine backbone found in neurotransmitters. -

Stereoelectronic Effect: The C3-cyano group acts as a bioisostere for carbonyls or as a precursor to primary amines, while the C4-phenyl group provides essential

stacking interactions with receptor residues (e.g., Phe/Trp in GPCR binding pockets).

Therapeutic Targets

| Target Family | Mechanism of Action | Role of 4-PPC Scaffold |

| MC4R (GPCR) | Agonist/Antagonist | The trans-3-carboxamide derivative (hydrolyzed nitrile) binds to the orthosteric site. The 3S,4R isomer is often agonistic, while 3R,4S can be antagonistic.[1] |

| Monoamine Transporters | Reuptake Inhibition | Rigid analog of venlafaxine/milnacipran. The pyrrolidine nitrogen binds Asp98 (hSERT), while the phenyl ring occupies the hydrophobic S1 pocket. |

| GABA-B Receptors | Agonist | Precursor to cyclic GABA analogs (via nitrile hydrolysis/oxidation). |

Case Study: MC4R Agonists for Obesity

Research by Neurocrine Biosciences and others has validated the trans-4-phenylpyrrolidine-3-carboxamide scaffold (derived directly from the 3-carbonitrile) as a potent MC4R ligand.

-

Critical Finding: The biological activity is stereospecific.

-

(3S,4R)-isomer: Potent Agonist (

= 11 nM).[1] -

(3R,4S)-isomer: Antagonist/Weak Agonist.

-

-

Synthetic Implication: Protocols must prioritize trans-selectivity and allow for enantiomeric resolution or asymmetric synthesis.

Experimental Protocols

Protocol A: Stereoselective Synthesis of trans-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile

Objective: To synthesize the core scaffold with high trans-diastereoselectivity via anionic cyclization.

Reagents:

-

(R)-Styrene oxide (Chiral starting material for asymmetry)[2]

-

Lithium Hexamethyldisilazide (LiHMDS)

-

Thionyl Chloride (

)

Workflow:

-

Ring Opening: React (R)-styrene oxide with 3-(benzylamino)propionitrile in EtOH at 80°C to form the amino-alcohol intermediate.

-

Chlorination: Treat the intermediate with

in toluene to generate the -

Cyclization: Cool to -20°C. Add LiHMDS slowly. The nitrile anion attacks the aziridinium/chloride center.

-

Workup: Quench with

, extract with EtOAc.

Key Parameter: The use of LiHMDS at low temperature favors the thermodynamic trans-product (ratio > 95:5).

Protocol B: Functionalization to MC4R Ligand (Carboxamide)

Objective: Hydrolysis of the nitrile to the primary amide without epimerization.

Reagents:

- (30%)

-

DMSO (Solvent)

Steps:

-

Dissolve 4-phenylpyrrolidine-3-carbonitrile (1.0 eq) in DMSO.

-

Add

(3.0 eq) followed by dropwise addition of -

Stir at 25°C for 2 hours (monitor by LC-MS for disappearance of nitrile peak at ~2240 cm⁻¹).

-

Purification: Dilute with water; the product often precipitates. If not, extract with DCM. Recrystallize from EtOH to ensure optical purity.

Visualizing the Chemistry

The following diagrams illustrate the synthesis logic and the Structure-Activity Relationship (SAR) flow.

Synthesis Pathway (DOT Diagram)

Caption: Figure 1. Stereoselective synthesis of the 4-PPC scaffold via aziridinium intermediate.

SAR & Applications Logic (DOT Diagram)

Caption: Figure 2. Divergent synthesis from the 3-cyano scaffold to distinct therapeutic classes.

Troubleshooting & Optimization (Expert Insights)

| Issue | Root Cause | Solution |

| Low trans/cis ratio | High reaction temperature during cyclization. | Ensure LiHMDS addition is strictly at -20°C or lower. Kinetic control favors the cis isomer; thermodynamic equilibration (slow warming) favors trans. |

| Racemization | Acidic workup of the nitrile. | The C3 proton is acidic due to the nitrile group. Avoid strong bases after product formation. Use neutral quench ( |

| Incomplete Hydrolysis | Steric hindrance from the phenyl ring. | Use DMSO as solvent to improve solubility of the oxidant ( |

References

-

Vertex Pharmaceuticals. "A Practical and Efficient Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid via an Aziridinium Ion Intermediate." Organic Process Research & Development, 2009. Link

-

Neurocrine Biosciences. "Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor."[1] Bioorganic & Medicinal Chemistry Letters, 2007.[1] Link

-

Frontiers in Pharmacology. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology, 2023.[4] Link

-

University of Palermo. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021.[4][5] Link

Sources

- 1. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Phenylpyrrolidine-3-carbonitrile as a High-Value Medicinal Scaffold

This Application Note and Protocol Guide is designed for professional researchers and medicinal chemists. It details the technical specifications, synthesis, and application of 4-Phenylpyrrolidine-3-carbonitrile as a privileged scaffold in drug discovery.

Executive Summary

4-Phenylpyrrolidine-3-carbonitrile (CAS: 1366924-08-4; HCl salt: 1807937-84-3) is a disubstituted pyrrolidine derivative that serves as a critical "privileged scaffold" in modern medicinal chemistry. Unlike its 2-substituted isomers (often associated with psychostimulant activity), the 3,4-disubstituted pattern is primarily utilized in the development of STAT3/STAT6 modulators , antimicrobial gyrase inhibitors , and opioid receptor ligands .

This guide provides a validated workflow for the synthesis, purification, and downstream functionalization of this scaffold, emphasizing its utility in Fragment-Based Drug Discovery (FBDD).

Physicochemical Profile & Safety

| Property | Specification |

| IUPAC Name | 4-Phenylpyrrolidine-3-carbonitrile |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| LogP (Predicted) | 1.8 – 2.1 |

| pKa (Conjugate Acid) | ~9.2 (Pyrrolidine nitrogen) |

| Topological Polar Surface Area | 36.0 Ų |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water (free base).[1][2][3][4] |

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Structural Alert: While this specific isomer does not exhibit the potent psychostimulant profile of

-pyrrolidinophenones (e.g., -